molecular formula C11H17Cl2N3O2 B1602785 1-(4-Nitrobenzyl)piperazine dihydrochloride CAS No. 422517-67-7

1-(4-Nitrobenzyl)piperazine dihydrochloride

Cat. No.: B1602785
CAS No.: 422517-67-7
M. Wt: 294.17 g/mol
InChI Key: GGBDAQAYHNRAIY-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)piperazine dihydrochloride can be synthesized through a multi-step process. The initial step involves the nitration of benzyl chloride to form 4-nitrobenzyl chloride. This intermediate is then reacted with piperazine under controlled conditions to yield 1-(4-nitrobenzyl)piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)piperazine dihydrochloride.

    Substitution: Various substituted benzyl piperazines.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

1-(4-Nitrobenzyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Nitrobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Aminobenzyl)piperazine dihydrochloride: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methoxybenzyl)piperazine dihydrochloride: Contains a methoxy group instead of a nitro group.

    1-(4-Chlorobenzyl)piperazine dihydrochloride: Contains a chlorine atom instead of a nitro group.

Uniqueness: The presence of the nitro group in this compound makes it unique, as it can undergo specific chemical reactions that other similar compounds cannot. This uniqueness allows for its use in specialized applications in scientific research and industry.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDAQAYHNRAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592440
Record name 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422517-67-7
Record name 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-nitrobenzyl) piperazine dihydrochloride, yield 64%, mp 242-244° C. The N1-(4-nitrobenzyl)-N4-[(4-acetamido) phenacyl] piperazine dihydrochloride (0.75 g, 1.5 mmol) could be preparated according to the general preparation 2, and then reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 80%, mp 150-151° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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